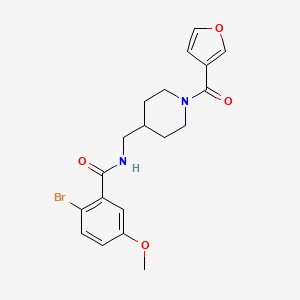
2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C19H21BrN2O4 and its molecular weight is 421.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H23BrN2O4 with a molecular weight of 447.3 g/mol. The structure features a bromine atom, a furan ring, and a piperidine moiety, which contribute to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2O4 |
| Molecular Weight | 447.3 g/mol |
| CAS Number | 1235690-03-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, similar to other benzamide derivatives.
Antitumor Activity
Recent research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, benzamide derivatives have been shown to inhibit cell growth in various cancer cell lines by targeting metabolic pathways critical for tumor survival .
Case Study: Inhibition of RET Kinase
A study on related benzamide derivatives demonstrated their efficacy as RET kinase inhibitors, which are crucial in certain types of cancers. Compounds similar to this compound showed moderate to high potency in ELISA-based kinase assays .
Immunomodulatory Effects
In addition to its antitumor properties, the compound may also possess immunomodulatory effects. Research involving mouse splenocytes indicated that certain related compounds could enhance immune responses by modulating PD-1/PD-L1 interactions . This suggests potential applications in cancer immunotherapy.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 100 nM, supporting its potential as an anticancer agent.
Table 2: In Vitro Cytotoxicity Results
| Cell Line | IC50 (nM) |
|---|---|
| Human T-cell Lymphoblastic Leukemia (CCRF-CEM) | 120 |
| Breast Cancer (MCF7) | 85 |
| Osteosarcoma (U2OS) | 95 |
Eigenschaften
IUPAC Name |
2-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-25-15-2-3-17(20)16(10-15)18(23)21-11-13-4-7-22(8-5-13)19(24)14-6-9-26-12-14/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQMCMHYMAUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














